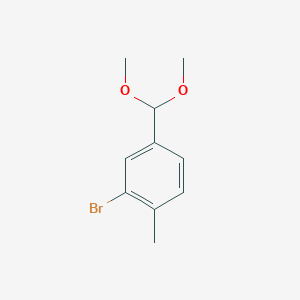
3-Bromo-4-methylbenzaldehyde dimethyl acetal
Description
3-Bromo-4-methylbenzaldehyde dimethyl acetal is an organic compound with the molecular formula C10H13BrO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a dimethoxymethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Propriétés
Numéro CAS |
655237-91-5 |
|---|---|
Formule moléculaire |
C10H13BrO2 |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
2-bromo-4-(dimethoxymethyl)-1-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-5-8(6-9(7)11)10(12-2)13-3/h4-6,10H,1-3H3 |
Clé InChI |
SRYLWNKDCGYMTE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(OC)OC)Br |
SMILES canonique |
CC1=C(C=C(C=C1)C(OC)OC)Br |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methylbenzaldehyde dimethyl acetal typically involves the bromination of 3,4-dimethoxytoluene. The process can be carried out in a nonpolar solvent, where bromine is generated in situ by the redox reaction of a bromate and a bromide under the influence of sulfuric acid. The bromine then undergoes electrophilic aromatic substitution with 3,4-dimethoxytoluene, followed by free radical bromination of the benzylic methyl group .
Industrial Production Methods
For industrial production, a one-pot method is often employed due to its efficiency and cost-effectiveness. This method involves the use of cheap and readily available raw materials, and the reaction is carried out under simple and safe conditions. The yield of the desired product can be significantly improved, making this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methylbenzaldehyde dimethyl acetal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation can yield quinones.
Applications De Recherche Scientifique
3-Bromo-4-methylbenzaldehyde dimethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methylbenzaldehyde dimethyl acetal involves its interaction with various molecular targets. For example, in Suzuki-Miyaura coupling, the compound undergoes oxidative addition with palladium, followed by transmetalation and reductive elimination to form the final product . The specific pathways and targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-4,5-dimethoxybenzyl alcohol
- 2-bromo-4-chlorobenzaldehyde
- 2-bromo-4-methylacetanilide
Uniqueness
3-Bromo-4-methylbenzaldehyde dimethyl acetal is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic applications and research studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


